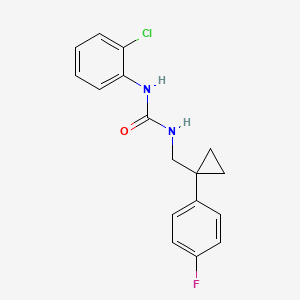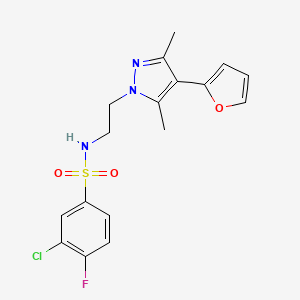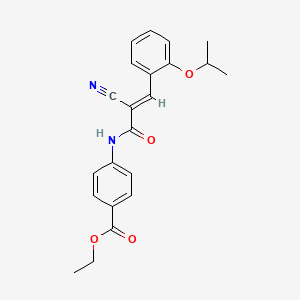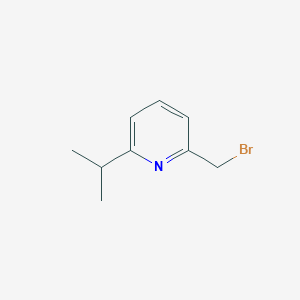
1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name CPPU or forchlorfenuron. CPPU belongs to the family of cytokinins, which are plant hormones that regulate cell division and growth. CPPU is a synthetic cytokinin that has been found to have several potential applications in scientific research.
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Photodegradation and Hydrolysis of Pesticides : Investigations into the environmental degradation processes, such as photodegradation and hydrolysis, are crucial for understanding the fate of chemical compounds like "1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea" in natural water bodies. Studies have been conducted on similar urea-based compounds, highlighting their degradation under various conditions, which helps in assessing the environmental impact and designing better wastewater treatment methods (Gatidou & Iatrou, 2011).
Pharmacological Applications
Anticonvulsant Properties : Certain urea derivatives have been identified for their anticonvulsant activity, providing insights into the development of new therapeutic agents. Research on compounds with similar structures has shown their potential in modulating bioelectric activity and ion content in brain structures, suggesting a path for the development of novel anticonvulsant medications (Vengerovskii et al., 2014).
Chemical Structure and Properties
Molecular Structure Analysis : The study of crystal and molecular structures of urea derivatives, including their interaction with anions and their proton transfer mechanisms, provides foundational knowledge for understanding their chemical behavior. This information is vital for the synthesis of new compounds with tailored properties for specific applications (Boiocchi et al., 2004).
Agricultural and Antimicrobial Applications
Antifungal and Antimicrobial Activity : The synthesis and evaluation of urea derivatives for antifungal and antimicrobial activities are significant for agricultural and healthcare sectors. Their potential to inhibit the growth of harmful pathogens, including biofilm-forming bacteria, can lead to the development of new antifungal agents and antimicrobial coatings (Limban et al., 2011).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-14-3-1-2-4-15(14)21-16(22)20-11-17(9-10-17)12-5-7-13(19)8-6-12/h1-8H,9-11H2,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSIGRJODVGZBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2361026.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2361031.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2361032.png)
![3-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2361034.png)
![2-[(2,3-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2361035.png)

![2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B2361037.png)


